molecular formula C11H15N3O B14866297 (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol

Cat. No.: B14866297
M. Wt: 205.26 g/mol
InChI Key: FUHOKONUNXKLJU-UHFFFAOYSA-N
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Description

(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound that features a pyrazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Isopropyl and Methyl Groups: Alkylation reactions using isopropyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use in drug discovery and development due to its biological activity.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)ethanol
  • (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amine
  • (1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)acetic acid

Uniqueness

(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methanol group, in particular, allows for unique interactions and reactivity compared to similar compounds with different functional groups.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanol

InChI

InChI=1S/C11H15N3O/c1-7(2)14-11-10(5-12-14)9(6-15)4-8(3)13-11/h4-5,7,15H,6H2,1-3H3

InChI Key

FUHOKONUNXKLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)CO

Origin of Product

United States

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